3-(4-Hydroxy-3-methoxyphenyl)propionic acid
3-(4-Hydroxy-3-methoxyphenyl)propionic acid
Dihydroferulic acid is a monocarboxylic acid that is propanoic acid in which one of the hydrogens at position 3 has been replaced by a 4-hydroxy-3-methoxyphenyl group. It has a role as a human xenobiotic metabolite, a plant metabolite, a mouse metabolite and an antioxidant. It is a monocarboxylic acid, a phenylpropanoid and a member of guaiacols. It is functionally related to a propionic acid. It is a conjugate acid of a dihydroferulate.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid is a natural product found in Stellaria dichotoma, Melicope semecarpifolia, and other organisms with data available.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid is a natural product found in Stellaria dichotoma, Melicope semecarpifolia, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
1135-23-5
VCID:
VC20807126
InChI:
InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)
SMILES:
COC1=C(C=CC(=C1)CCC(=O)O)O
Molecular Formula:
C10H12O4
Molecular Weight:
196.20 g/mol
3-(4-Hydroxy-3-methoxyphenyl)propionic acid
CAS No.: 1135-23-5
Cat. No.: VC20807126
Molecular Formula: C10H12O4
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dihydroferulic acid is a monocarboxylic acid that is propanoic acid in which one of the hydrogens at position 3 has been replaced by a 4-hydroxy-3-methoxyphenyl group. It has a role as a human xenobiotic metabolite, a plant metabolite, a mouse metabolite and an antioxidant. It is a monocarboxylic acid, a phenylpropanoid and a member of guaiacols. It is functionally related to a propionic acid. It is a conjugate acid of a dihydroferulate. 3-(4-Hydroxy-3-methoxyphenyl)propionic acid is a natural product found in Stellaria dichotoma, Melicope semecarpifolia, and other organisms with data available. |
|---|---|
| CAS No. | 1135-23-5 |
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | 3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) |
| Standard InChI Key | BOLQJTPHPSDZHR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)CCC(=O)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)CCC(=O)O)O |
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